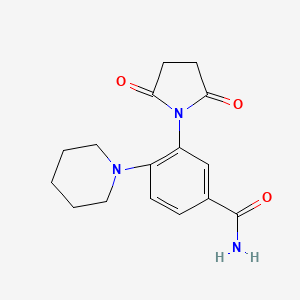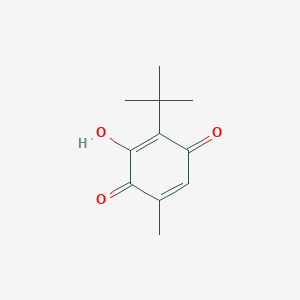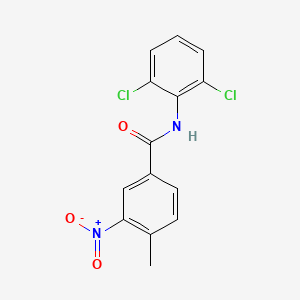
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of substituted ureas, which are known for their ability to inhibit photosynthesis in plants. Diuron has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. One of the main areas of research focuses on the herbicide's ability to inhibit photosynthesis in plants. N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to disrupt the electron transport chain in chloroplasts, leading to a decrease in the production of ATP and NADPH, which are essential for photosynthesis. This mechanism of action has been used to study the effects of herbicides on plant growth and development.
Another area of research focuses on the potential environmental impact of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea. Studies have shown that N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea can persist in soil and water for long periods, leading to potential contamination of the environment. Researchers have investigated the potential effects of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea on aquatic organisms, including fish and invertebrates, and have found that exposure to this herbicide can cause developmental abnormalities and reproductive disorders.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea involves the inhibition of photosynthesis in plants. N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea disrupts the electron transport chain in chloroplasts, which leads to a decrease in the production of ATP and NADPH. This disruption ultimately leads to a decrease in the production of carbohydrates and other essential metabolites, which are required for plant growth and development.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. Studies have found that exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea can lead to a decrease in photosynthetic activity, as well as a decrease in the production of carbohydrates and other essential metabolites. Additionally, N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to cause oxidative stress in plants, leading to an increase in the production of reactive oxygen species and a decrease in antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to inhibit photosynthesis in plants, which makes it a useful tool for studying plant growth and development. Additionally, N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea is relatively stable and can be used in a range of experimental conditions.
However, there are also several limitations to the use of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea in laboratory experiments. One limitation is its potential environmental impact, which can lead to contamination of experimental systems. Additionally, N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea can be toxic to some organisms, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea. One area of research focuses on the development of new herbicides that are more effective and less environmentally damaging than N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea. Additionally, researchers are investigating the potential effects of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea on human health and the environment, including its potential to cause cancer and other health problems. Finally, researchers are exploring the potential for N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea to be used in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 3,4-dimethoxyphenyl isocyanate in the presence of a base catalyst. The resulting product is then treated with phosgene to form N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea. The synthesis of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been well-established and is widely used in the production of this herbicide.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-13-6-4-10(8-14(13)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMMMKZADCHFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide](/img/structure/B5804955.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)



![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)



![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)